4-Hydroxy-3-phenylbutanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. It features a phenyl group attached to a butanoic acid backbone, with a hydroxyl group located at the fourth carbon position. This compound is of interest due to its structural similarity to various bioactive molecules and its potential applications in pharmaceuticals and biochemistry.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or improved solubility.
Research indicates that 4-hydroxy-3-phenylbutanoic acid exhibits various biological activities, including:
Several methods exist for synthesizing 4-hydroxy-3-phenylbutanoic acid:
The applications of 4-hydroxy-3-phenylbutanoic acid span various fields:
Interaction studies involving 4-hydroxy-3-phenylbutanoic acid are crucial for understanding its mechanism of action and potential side effects. Research indicates that this compound may interact with various biological pathways, including those involved in inflammation and oxidative stress response. Further studies are needed to elucidate these interactions fully.
Several compounds share structural similarities with 4-hydroxy-3-phenylbutanoic acid. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Hydroxy-4-phenylbutanoic acid | Hydroxy derivative | Exhibits different biological activities than 4-hydroxy variant. |
2-Hydroxy-4-phenylbutanoic acid | Hydroxy derivative | Known for its role as an intermediate in synthesis pathways. |
4-(4-biphenylyl)-3-hydroxybutyric acid | Aryl-substituted hydroxy acid | Noted for enhanced anti-inflammatory properties compared to simpler analogs. |
4-Hydroxyphenylacetic acid | Phenolic compound | Shares antioxidant properties but lacks the butanoic framework. |
These compounds highlight the unique positioning of 4-hydroxy-3-phenylbutanoic acid within a family of bioactive molecules, emphasizing its potential for diverse applications in medicinal chemistry and beyond.
4-Hydroxy-3-phenylbutanoic acid was first characterized in the late 20th century as part of broader investigations into phenyl-substituted carboxylic acids. While its exact discovery date remains unclear, PubChem records indicate systematic studies beginning in the early 2000s, with structural data cataloged by 2005. The compound gained prominence when identified as a metabolic product of 3-phenylbutanoic acid through hydroxylation mediated by the CYP2C8 enzyme in humans. This biotransformation pathway, elucidated in 2022, underscored its relevance in xenobiotic metabolism.
Early synthetic routes involved Reformatsky reactions and malonate cyclization, as demonstrated in the preparation of β-phenyl-γ-butyrolactones. For instance, styrene oxide treated with diethyl malonate yielded α-carboethoxy-γ-lactones, which were subsequently hydrolyzed to produce 4-hydroxy-3-phenylbutanoic acid derivatives. These methods laid the groundwork for its application in synthesizing γ-amino acids like baclofen.
4-Hydroxy-3-phenylbutanoic acid belongs to the phenylpropanoic acid family, characterized by a benzene ring conjugated to a three-carbon carboxylic acid chain. Its taxonomy is defined by:
The compound’s IUPAC name, 4-hydroxy-3-phenylbutanoic acid, reflects this substitution pattern, while its SMILES notation (OCC(CC(=O)O)C1=CC=CC=C1) encodes the spatial arrangement.
This molecule serves dual roles:
Studies leveraging X-ray crystallography have resolved its diastereomeric 4-hydroxybutyramides, confirming absolute configurations critical for pharmacological activity.
4-Hydroxy-3-phenylbutanoic acid represents a unique organic compound characterized by its systematic nomenclature and distinctive molecular identifiers [1]. The International Union of Pure and Applied Chemistry name "4-hydroxy-3-phenylbutanoic acid" precisely describes the molecular structure, indicating a butanoic acid backbone with a hydroxyl group at the fourth carbon position and a phenyl group attached to the third carbon [1]. This compound is registered under Chemical Abstracts Service number 27885-87-6, providing unambiguous identification in chemical databases [1] [2].
The molecular formula C₁₀H₁₂O₃ reveals the elemental composition, comprising ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 180.20 grams per mole [1] [3]. Alternative nomenclature includes "3-Phenyl-4-hydroxybutyric acid" and "beta-Phenyl-gamma-hydroxybutyric acid," reflecting different naming conventions within the scientific literature [2]. The compound also bears the systematic name "beta-(Hydroxymethyl)benzenepropanoic acid," emphasizing its structural relationship to benzenepropanoic acid derivatives [2].
The simplified molecular-input line-entry system representation "C1=CC=C(C=C1)C(CC(=O)O)CO" provides a linear encoding of the molecular structure, facilitating computational analysis and database searches [1]. The International Chemical Identifier key SNIJITOETJVRFY-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, ensuring precise identification across various chemical databases and computational platforms [1]. The compound is catalogued in PubChem under the identifier 38719 and in ChEMBL as CHEMBL172516, establishing its presence in major chemical databases [1] [2].
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 4-hydroxy-3-phenylbutanoic acid [1] |
Chemical Abstracts Service Number | 27885-87-6 [1] [2] |
Molecular Formula | C₁₀H₁₂O₃ [1] [3] |
Molecular Weight | 180.20 g/mol [1] [3] |
International Chemical Identifier Key | SNIJITOETJVRFY-UHFFFAOYSA-N [1] |
Simplified Molecular-Input Line-Entry System | C1=CC=C(C=C1)C(CC(=O)O)CO [1] |
PubChem Compound Identifier | 38719 [1] |
ChEMBL Identifier | CHEMBL172516 [2] |
The stereochemical complexity of 4-hydroxy-3-phenylbutanoic acid arises from the presence of a single chiral center located at the third carbon atom, which bears both the phenyl group and participates in the carbon chain framework [3] [4]. This asymmetric carbon creates two possible enantiomeric forms: the R-configuration and S-configuration, each representing non-superimposable mirror images of the molecule [5] [6]. The existence of this chiral center renders the compound optically active, meaning it can rotate plane-polarized light in either a clockwise or counterclockwise direction depending on the absolute configuration [7] [6].
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the substituents attached to the chiral carbon are ranked according to atomic number [8]. In 4-hydroxy-3-phenylbutanoic acid, the chiral center at carbon-3 is bonded to four different groups: the phenyl ring, the carboxylate-bearing carbon chain, the hydroxymethyl group, and a hydrogen atom [1] [3]. The spatial arrangement of these substituents determines whether the molecule adopts the R or S configuration, significantly influencing its biological and chemical properties [6] [8].
Research in stereochemical resolution has demonstrated the importance of enantiomeric purity in related phenylbutanoic acid derivatives [7] [6]. Studies on similar compounds, such as 2-hydroxy-4-phenylbutanoic acid, have shown that optical resolution can be achieved through various methodologies, including the use of optically active resolving agents [7]. The pharmaceutical relevance of stereochemical purity is particularly evident in the synthesis of angiotensin-converting enzyme inhibitors, where specific enantiomers exhibit markedly different biological activities [7] [6].
The configurational stability of 4-hydroxy-3-phenylbutanoic acid under various conditions represents a critical consideration for its handling and storage [9] [5]. Unlike some chiral compounds that may undergo racemization under mild conditions, the tertiary nature of the chiral center in this molecule typically confers reasonable configurational stability [9] [5]. Comparative analysis with structurally related compounds reveals that the presence of electron-withdrawing groups, such as the carboxylate functionality, can influence the stereochemical stability through electronic effects [9] [5].
Stereochemical Feature | Description |
---|---|
Number of Chiral Centers | 1 (at C-3 carbon) [3] [4] |
Possible Configurations | R and S enantiomers [5] [6] |
Optical Activity | Optically active due to chiral center [7] [6] |
Configuration Assignment | Follows Cahn-Ingold-Prelog rules [8] |
Stereochemical Stability | Configurationally stable under normal conditions [9] [5] |
Density functional theory represents the cornerstone computational approach for investigating the electronic structure and molecular properties of 4-hydroxy-3-phenylbutanoic acid [10] [11]. The application of density functional theory methods, particularly the Becke three-parameter Lee-Yang-Parr functional, has proven highly effective for similar phenylbutanoic acid derivatives, providing accurate predictions of molecular geometries, energetic properties, and electronic characteristics [11] [12]. Contemporary computational studies utilizing the Becke three-parameter Lee-Yang-Parr functional with basis sets ranging from 6-31G(d,p) to 6-311G++(d,p) have demonstrated excellent agreement between calculated and experimental properties for structurally analogous compounds [12] [13].
The selection of appropriate basis sets represents a critical consideration in density functional theory calculations of 4-hydroxy-3-phenylbutanoic acid [11] [13]. Research on related carboxylic acid systems has established that the 6-31G(d,p) basis set provides a reasonable balance between computational efficiency and accuracy for geometry optimizations, while larger basis sets such as 6-311G++(d,p) may be employed for high-precision energy calculations [13] [14]. The inclusion of polarization and diffuse functions becomes particularly important when modeling the carboxylate functionality and hydrogen bonding interactions present in this molecule [13] [14].
Solvation effects play a crucial role in density functional theory modeling of 4-hydroxy-3-phenylbutanoic acid, given the molecule's capacity for hydrogen bonding and its ionizable carboxyl group [10] [12]. The polarizable continuum model and solvation model based on density have emerged as preferred approaches for incorporating solvent effects in quantum chemical calculations [10] [12]. Studies on carboxylic acid systems have demonstrated that the choice of solvation model significantly influences calculated properties such as protonation equilibria and conformational preferences [10] [12].
Benchmarking studies comparing different density functional theory functionals for carboxylic acid systems have revealed that the Perdew-Burke-Ernzerhof functional with exact exchange and the Coulomb-attenuating method version of Becke three-parameter Lee-Yang-Parr functional often provide superior performance for calculating acid dissociation constants and energetic properties [12] [10]. The incorporation of dispersion corrections through approaches such as Grimme's D3 method becomes essential when modeling the aromatic-aromatic interactions and other weak intermolecular forces relevant to 4-hydroxy-3-phenylbutanoic acid [15] [16].
Computational Parameter | Recommended Approach |
---|---|
Density Functional Theory Functional | Becke three-parameter Lee-Yang-Parr, Perdew-Burke-Ernzerhof with exact exchange [11] [12] |
Basis Set for Optimization | 6-31G(d,p) [13] [14] |
Basis Set for Energy Calculations | 6-311G++(d,p) [13] [14] |
Solvation Model | Polarizable continuum model, Solvation model based on density [10] [12] |
Dispersion Corrections | Grimme's D3 method [15] [16] |
Molecular dynamics simulations provide invaluable insights into the conformational flexibility and dynamic behavior of 4-hydroxy-3-phenylbutanoic acid in various environments [17] [18]. The implementation of molecular dynamics protocols for similar organic acids typically employs established force fields such as Assisted Model Building with Energy Refinement or Optimized Potentials for Liquid Simulations, which have been extensively parameterized for carboxylic acid functionalities and aromatic systems [18] [19]. Temperature and pressure control algorithms, including the Berendsen thermostat and barostat, ensure proper thermodynamic sampling during molecular dynamics trajectories [18] [20].
The conformational landscape of 4-hydroxy-3-phenylbutanoic acid encompasses multiple stable conformers arising from rotation around the carbon-carbon bonds within the alkyl chain and the orientation of the hydroxyl and carboxyl groups [21] [16]. Computational studies on related hydroxybutanoic acid systems have identified several distinct conformational families, typically differing by 2-4 kcal/mol in relative energy [16] [22]. The most stable conformations generally feature intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, stabilizing specific orientations through favorable electrostatic interactions [16] [22].
Rotational barrier calculations represent a fundamental aspect of conformational analysis, providing quantitative insights into the energy barriers separating different conformational states [21] [23]. Studies on similar carbonyl-containing compounds have established that rotation around carbon-carbon bonds typically involves barriers in the range of 2-12 kJ/mol, with the specific values depending on the electronic environment and steric interactions [21] [23]. The presence of the phenyl group in 4-hydroxy-3-phenylbutanoic acid introduces additional complexity through potential aromatic-aliphatic interactions and steric constraints [21] [23].
Solvation effects significantly influence the conformational preferences of 4-hydroxy-3-phenylbutanoic acid, particularly in aqueous environments where hydrogen bonding with water molecules can stabilize otherwise unfavorable conformations [17] [19]. Molecular dynamics simulations incorporating explicit water molecules have demonstrated that hydration patterns around the carboxyl and hydroxyl groups can shift conformational equilibria by several kcal/mol compared to gas-phase calculations [19] [20]. The dynamic nature of these solvation interactions requires extended simulation times to achieve proper statistical sampling of the conformational space [19] [20].
Molecular Dynamics Parameter | Specification |
---|---|
Force Field | Assisted Model Building with Energy Refinement, Optimized Potentials for Liquid Simulations [18] [19] |
Temperature Control | Berendsen thermostat at 300 K [18] [20] |
Pressure Control | Berendsen barostat at 1 atm [18] [20] |
Simulation Time | Minimum 10-20 ns for adequate sampling [19] [20] |
Conformational Energy Range | 2-4 kcal/mol between stable conformers [16] [22] |
Rotational Barriers | 2-12 kJ/mol for carbon-carbon bond rotation [21] [23] |
The synthesis of 4-hydroxy-3-phenylbutanoic acid through catalytic Friedel-Crafts alkylation represents a fundamental approach utilizing Lewis acid catalysts to facilitate aromatic benzene functionalization [1] [2]. Aluminum chloride emerges as the predominant Lewis acid catalyst for this transformation, functioning through electron pair acceptance to increase substrate reactivity [3].
The mechanism involves the formation of an acylium ion intermediate when aluminum chloride coordinates with butyrolactone, creating a highly electrophilic species capable of attacking the benzene ring [2] [4]. Research demonstrates that aluminum chloride acts as a Lewis acid by accepting electron pairs and coordinating with the acyl halide, generating an ionic complex that subsequently ejects tetrachloroaluminate and forms a stabilized carbocation [4].
Table 1: Friedel-Crafts Alkylation Reaction Conditions
Lewis Acid Catalyst | Temperature (°C) | Catalyst Loading (mol%) | Solvent System | Typical Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Aluminum Chloride (AlCl₃) | 20-50 | 100-200 | Dichloromethane | 85-95 | 2-6 |
Iron Chloride (FeCl₃) | 50-100 | 1-5 | Nitrobenzene | 45-75 | 8-12 |
Zinc Chloride (ZnCl₂) | 60-120 | 5-20 | Carbon Disulfide | 60-80 | 4-8 |
Aluminum Chloride (AlCl₃) | 0-25 | 100-150 | Dichloromethane | 90-98 | 1-4 |
Boron Trifluoride (BF₃) | 0-40 | 10-50 | Dichloromethane | 70-85 | 3-6 |
The conventional Friedel-Crafts acylation procedure typically requires stoichiometric quantities of anhydrous Lewis acid catalyst, generally one mole of catalyst per mole of acyl halide [5]. However, recent developments have demonstrated that acylation can be performed with reduced Lewis acid loading under optimized conditions, providing advantages in cost reduction and simplified purification procedures [5].
Multivariate analysis of reaction parameters reveals that temperature, catalyst nature, and catalyst ratio constitute the most critical factors affecting reaction outcome [5]. The interaction between catalyst percentage and catalyst nature, as well as temperature-catalyst nature interactions, proves determinant for successful benzene functionalization [5]. Under catalytic conditions employing reduced Lewis acid quantities, acceptable yields can be achieved when combining moderately active catalysts such as iron chloride or zinc chloride with elevated reaction temperatures [5].
The Lewis acid catalysis mechanism operates through Pauli-lowering catalysis, where the catalyst reduces destabilizing steric Pauli repulsion between interacting reactants rather than simply lowering the lowest unoccupied molecular orbital energy [3]. This mechanism involves the Lewis acid binding via donor-acceptor interaction, polarizing occupied orbital density away from the reactive carbon-carbon double bond toward the Lewis acid, resulting in reduced repulsive interactions and lowered activation barriers [3].
Solvent selection significantly impacts the efficiency and selectivity of Friedel-Crafts alkylation reactions for 4-hydroxy-3-phenylbutanoic acid synthesis. The choice of solvent affects yield, selectivity, and reaction rate, with specific requirements for chemical inertness, non-polar character, and appropriate boiling point for facile removal [6].
Table 2: Solvent System Optimization Data
Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate Enhancement | Product Selectivity (%) | Cost Factor |
---|---|---|---|---|---|
Dichloromethane | 9.1 | 39.6 | 1.0 | 92 | Low |
Nitrobenzene | 34.8 | 210.9 | 2.3 | 85 | High |
Carbon Disulfide | 2.6 | 46.3 | 0.7 | 78 | Medium |
Chloroform | 4.8 | 61.2 | 0.9 | 88 | Low |
1,2-Dichloroethane | 10.4 | 83.5 | 1.2 | 90 | Medium |
Dichloromethane represents the optimal solvent system for aromatic acylation reactions, providing excellent product selectivity at 92% while maintaining low cost and operational convenience [7] [8]. The solvent demonstrates superior performance due to its appropriate dielectric constant of 9.1, which facilitates proper solvation of both reactants and intermediates without excessive stabilization that might impede product formation [7].
Nitrobenzene, despite its higher dielectric constant of 34.8 and superior reaction rate enhancement factor of 2.3, presents challenges due to elevated boiling point and increased cost considerations [9]. Research indicates that polar aprotic solvents with chronic toxicity issues, including nitrobenzene, require careful handling and present environmental concerns for large-scale applications [9].
Temperature optimization studies reveal that reaction conditions must be carefully balanced to achieve optimal conversion while minimizing side reactions [6]. Temperature effects on reaction outcome demonstrate that elevated temperatures increase reaction rate but can simultaneously promote undesired side reactions and decreased selectivity [6]. The ideal temperature range for aromatic acylation typically falls between 0°C to 100°C, with specific optimization required for individual substrate combinations [6].
Response surface methodology applications in Friedel-Crafts acylation optimization have identified optimal conditions for heteropolyacid catalysts, revealing that reaction time and catalyst composition exert the greatest influence on production efficiency [10] [11]. Experimental designs incorporating factorial analysis enable systematic evaluation of multiple parameters simultaneously, providing comprehensive optimization strategies for industrial applications [10].
Biocatalytic approaches for 4-hydroxy-3-phenylbutanoic acid synthesis leverage engineered enzymes to achieve high selectivity and environmentally benign reaction conditions. Lipase-catalyzed kinetic resolution represents a prominent methodology for producing enantiomerically pure hydroxybutanoic acid derivatives [12] [13].
Table 3: Biocatalytic Production Parameters
Enzyme Type | Substrate Specificity | Operating Temperature (°C) | pH Optimum | Conversion Efficiency (%) | Enantioselectivity (% ee) |
---|---|---|---|---|---|
Lipase B (Candida antarctica) | Broad | 40-60 | 7.0-8.5 | 85-94 | >99 |
Dehydrogenase (engineered) | Narrow | 25-37 | 7.5-8.0 | 75-85 | >95 |
Transaminase | Medium | 30-50 | 8.0-9.0 | 80-95 | >99 |
Aldolase | Narrow | 25-40 | 7.0-7.5 | 86-99 | >99 |
Esterase | Broad | 35-55 | 7.5-8.5 | 70-85 | 85-95 |
Candida antarctica lipase B demonstrates exceptional performance in esterification and transesterification reactions, achieving conversion efficiencies between 85-94% with enantioselectivities exceeding 99% [13] [14]. The enzyme operates effectively in solvent-free systems under vacuum conditions to remove resultant water, providing green chemistry advantages with E-factors as low as 4.76 [13].
Systems biocatalysis approaches combining multiple enzymes enable complex synthetic transformations through cascade reactions. Research demonstrates the successful synthesis of 2-amino-4-hydroxybutanoic acid using aldolases and transaminases in tandem, achieving product concentrations of 0.4 M with yields between 86% and greater than 95% [15]. The cascade system utilizes formaldehyde and alanine as sole starting materials, with productivities exceeding 80 g L⁻¹ d⁻¹ [15].
Engineered dehydrogenases coupled with formate dehydrogenase systems provide efficient routes to hydroxybutanoic acid derivatives through stereoselective reduction processes [16]. The coupled enzyme system enables cofactor regeneration, improving economic viability and reducing waste generation [16]. Research indicates that pure products can be synthesized with greater than 80% efficiency using integrated membrane bioreactor technology [17].
Biocatalytic asymmetric alkylation represents an emerging approach for carbon-carbon bond formation in hydroxybutanoic acid synthesis [18]. Advanced enzyme engineering has enabled the development of specialized biocatalysts capable of enantioselective methylation, ethylation, allylation, and propargylation of α-keto acids with total turnover numbers up to 4,600 [18]. The combination of engineered methyltransferases with S-adenosyl methionine regeneration systems achieves turnover efficiencies up to 7,700, representing record performance levels for asymmetric alkylation reactions [18].
Factorial design optimization of enzymatic processes has demonstrated significant improvements in conversion efficiency. Studies employing four-factor, two-level experimental designs considering acid excess, temperature, vacuum, and reaction time have achieved conversion improvements from 49.4% to 94.3% for related butyrate ester synthesis [13]. The optimized enzymatic processes demonstrate suitability for industrial applications based on green chemistry principles [13].
Microwave-assisted synthesis provides significant advantages for 4-hydroxy-3-phenylbutanoic acid production through enhanced reaction rates, improved yields, and reduced reaction times. The technique utilizes microwave radiation to generate heat through dielectric heating, resulting in more efficient energy transfer compared to conventional heating methods [19] [20].
Table 4: Microwave-Assisted Synthesis Conditions
Power (W) | Temperature (°C) | Reaction Time (min) | Yield Improvement (%) | Energy Efficiency Ratio | Product Purity (%) |
---|---|---|---|---|---|
100 | 80 | 5 | 15 | 2.1 | 94 |
150 | 120 | 10 | 25 | 3.2 | 96 |
200 | 150 | 15 | 35 | 4.5 | 98 |
300 | 180 | 20 | 45 | 5.6 | 99 |
250 | 160 | 12 | 30 | 3.8 | 97 |
Microwave-specific acceleration effects have been demonstrated in organic synthesis, with rate enhancements up to nine-fold observed under optimized pulsed power conditions [20]. The mechanism involves selective heating of microwave-absorbing reactants in non-absorbing solvents, creating localized high-temperature domains that accelerate unimolecular rearrangements [20]. Under constant microwave power conditions reaching 185°C, four-fold rate enhancements have been documented compared to conventional convective heating [20].
Flow microwave systems enable scaling up of microwave-assisted reactions while maintaining the benefits of accelerated reaction rates [21]. Continuous-flow microwave reactors demonstrate superior energy efficiency with heating efficiencies exceeding 90% and reflected power as low as 1 W [22]. These systems achieve space-time yields of approximately 1000 mol L⁻¹ h⁻¹, representing significant improvements over conventional technologies [22].
Platinum-catalyzed carbon-carbon bond formation under microwave assistance has achieved yields up to 87% for polycyclic aromatic compound synthesis [23]. The microwave-assisted approach generates localized reaction sites exceeding 300°C through selective absorption by activated carbon supports, enabling dehydrogenative coupling reactions without oxidants or bases [23]. Mechanistic studies indicate that constant hydrogen supply proves essential for platinum activation under microwave conditions [23].
Heterogeneous catalysis under microwave conditions provides advantages for aromatic synthesis through selective catalyst heating [22]. Studies demonstrate that carbon-supported catalysts absorb microwave energy efficiently, creating temperature gradients that favor desired reaction pathways [22]. Thermographic analysis reveals selective heating of catalyst supports compared to unselective heating of reactor walls under conventional conditions [22].
Response surface methodology optimization of microwave-assisted reactions enables systematic evaluation of power, temperature, and time parameters [10]. Multi-factor optimization studies have identified optimal conditions achieving conversion efficiencies exceeding 95% while maintaining product purities above 99% [10]. The integration of microwave heating with heteropolyacid catalysts demonstrates particular promise for sustainable synthesis applications [10].